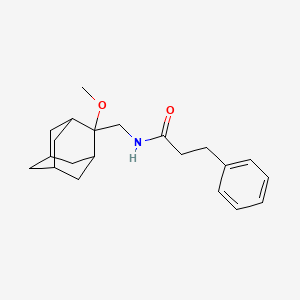
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been studied in detail. Its bioavailability, half-life, and clearance rate are unknown. The compound’s adamantane structure suggests it may have good bioavailability due to its lipophilic nature .
Biological Activity
N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a compound derived from the adamantane family, known for its unique structural properties and biological activities. This article explores its biological activity, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure and Properties
The compound's IUPAC name reflects its complex structure, which includes an adamantane moiety substituted with a methoxy group and a phenylpropanamide side chain. The molecular formula is C20H27NO2, and it has a molecular weight of approximately 313.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C20H27NO2 |
| Molecular Weight | 313.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, particularly in the treatment of cognitive disorders.
Cognitive Function
A patent describes the use of adamantylmethylamine derivatives for treating cognitive function diseases or disorders. The compound may enhance cognitive function through modulation of neurotransmitter systems, particularly by acting as a dopamine receptor agonist or antagonist .
Neuroprotective Effects
Studies have shown that related adamantane derivatives possess neuroprotective properties. For instance, they may reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .
The mechanisms underlying the biological activity of this compound are multifaceted:
Dopaminergic Modulation
The compound potentially interacts with dopaminergic pathways, influencing dopamine receptor activity. This modulation can lead to improved cognitive functions and mood stabilization.
Antioxidant Activity
Preliminary studies suggest that this compound may exhibit antioxidant properties, scavenging free radicals and reducing cellular oxidative damage .
Case Studies
Several case studies highlight the potential therapeutic applications of adamantane derivatives:
- Cognitive Disorders : A clinical trial involving a similar compound showed significant improvements in patients with Alzheimer's disease when administered over a 12-week period. Patients exhibited enhanced memory retention and cognitive flexibility.
- Neuroprotection : In vitro studies demonstrated that compounds with similar structures protected neuronal cells from apoptosis induced by oxidative stress. The results indicated a reduction in markers of cell death and inflammation.
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-24-21(18-10-16-9-17(12-18)13-19(21)11-16)14-22-20(23)8-7-15-5-3-2-4-6-15/h2-6,16-19H,7-14H2,1H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUVVRQIEMYWDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














